molecular formula C22H18ClN3O2 B2955969 Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate CAS No. 477866-12-9

Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate

Cat. No.: B2955969
CAS No.: 477866-12-9
M. Wt: 391.86
InChI Key: HIGBUXSZZMRTLR-UHFFFAOYSA-N
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Description

Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate is a complex organic compound with a unique structure that includes a chlorobenzyl group, a cyano group, and a phenyl group attached to a nicotinate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

ethyl 6-[(4-chlorophenyl)methylamino]-5-cyano-2-phenylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2/c1-2-28-22(27)19-12-17(13-24)21(25-14-15-8-10-18(23)11-9-15)26-20(19)16-6-4-3-5-7-16/h3-12H,2,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGBUXSZZMRTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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